5-(N-((1H-benzo[d]imidazol-5-yl)methyl)sulfamoyl)-2-fluorobenzoic acid
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Overview
Description
5-(N-((1H-benzo[d]imidazol-5-yl)methyl)sulfamoyl)-2-fluorobenzoic acid is a complex organic compound that features a benzimidazole moiety, a sulfamoyl group, and a fluorobenzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-((1H-benzo[d]imidazol-5-yl)methyl)sulfamoyl)-2-fluorobenzoic acid typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(N-((1H-benzo[d]imidazol-5-yl)methyl)sulfamoyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atom on the benzoic acid ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
5-(N-((1H-benzo[d]imidazol-5-yl)methyl)sulfamoyl)-2-fluorobenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(N-((1H-benzo[d]imidazol-5-yl)methyl)sulfamoyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. The sulfamoyl group can enhance the compound’s solubility and bioavailability, while the fluorobenzoic acid moiety can interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like albendazole, mebendazole, and thiabendazole share the benzimidazole core and exhibit similar biological activities.
Fluorobenzoic acid derivatives: Compounds such as 2-fluorobenzoic acid and 4-fluorobenzoic acid have similar structural features but differ in their substitution patterns and reactivity.
Uniqueness
5-(N-((1H-benzo[d]imidazol-5-yl)methyl)sulfamoyl)-2-fluorobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the sulfamoyl group and the specific substitution pattern on the benzimidazole ring make it a versatile compound for various applications .
Properties
IUPAC Name |
5-(3H-benzimidazol-5-ylmethylsulfamoyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O4S/c16-12-3-2-10(6-11(12)15(20)21)24(22,23)19-7-9-1-4-13-14(5-9)18-8-17-13/h1-6,8,19H,7H2,(H,17,18)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKAXWKPOYPPTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CNS(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O)NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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